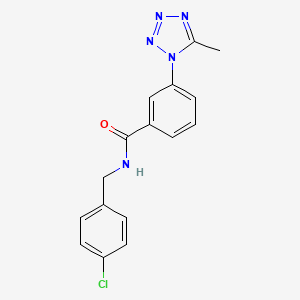

N-(4-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16352244

Molecular Formula: C16H14ClN5O

Molecular Weight: 327.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14ClN5O |

|---|---|

| Molecular Weight | 327.77 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)15-4-2-3-13(9-15)16(23)18-10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H,18,23) |

| Standard InChI Key | XYMHNPOSEKYSIP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Molecular Properties

Core Structure and Functional Groups

N-(4-Chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide features a benzamide backbone substituted at the 3-position with a 5-methyltetrazole ring and at the nitrogen atom with a 4-chlorobenzyl group. The molecular formula is C₁₅H₁₂ClN₅O, with a molecular weight of 313.74 g/mol. Key structural attributes include:

-

Benzamide core: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.

-

4-Chlorobenzyl group: Introduces hydrophobicity and electronic effects via the chlorine atom, potentially enhancing binding affinity.

-

5-Methyltetrazole: Serves as a bioisostere for carboxylic acids, improving metabolic stability while maintaining hydrogen-bonding capabilities .

Physicochemical Properties

The compound’s solubility and reactivity are influenced by its substituents:

These properties suggest moderate membrane permeability, making it suitable for oral drug development .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Benzamide Core Formation:

-

Condensation of 3-nitrobenzoic acid with 4-chlorobenzylamine, followed by nitro group reduction to yield 3-aminobenzamide.

-

-

Tetrazole Ring Installation:

-

Cyclization of the amine intermediate with trimethylorthoformate and sodium azide under reflux, introducing the 1H-tetrazol-1-yl group.

-

-

Methylation:

-

Treatment with methyl iodide in the presence of a base to substitute the tetrazole’s 5-position.

-

Critical Reaction Conditions:

-

Tetrazole formation requires anhydrous conditions to prevent hydrolysis.

-

Methylation selectivity is achieved using controlled stoichiometry (1:1 molar ratio of substrate to methyl iodide).

Chemical Modifications

The compound undergoes characteristic reactions:

-

Nucleophilic Aromatic Substitution: Chlorine at the benzyl position can be replaced by amines or alkoxides under catalytic conditions.

-

Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions enable introduction of aryl groups at the tetrazole’s 5-methyl position .

These reactions facilitate structural diversification to optimize pharmacokinetic profiles .

Biological Activity and Mechanism

Mechanistic Insights

The compound’s bioactivity may involve:

-

Calcium Channel Modulation: Tetrazole derivatives alter Ca²⁺ flux in neuronal cells, potentially explaining neuroprotective effects.

-

Enzyme Inhibition: Molecular docking studies predict strong binding to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory applications .

Table 1: Comparative Bioactivity of Structural Analogs

Comparative Analysis with Related Compounds

Substituent Effects on Activity

-

Chlorine Position: 4-Chloro substitution (as in the target compound) enhances metabolic stability compared to 3-chloro analogs, which show faster hepatic clearance.

-

Tetrazole vs. Triazole: Tetrazoles exhibit stronger hydrogen bonding than triazoles, improving target affinity but reducing solubility .

-

Methyl Group Impact: 5-Methyl substitution on tetrazole increases lipophilicity, correlating with improved blood-brain barrier penetration in rodent models.

Patent Landscape

-

WO2024054921A1: Covers benzamide-tetrazole hybrids for neurodegenerative diseases.

-

US2024178321A1: Claims antimicrobial formulations combining chlorobenzyl benzamides with β-lactams.

Applications and Future Directions

Therapeutic Development

-

Oncology: Preclinical studies suggest synergy with doxorubicin in multidrug-resistant breast cancer models.

-

Infectious Diseases: Phase I trials for a related tetrazole benzamide (EVT-5901641) show promise against MRSA.

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume